N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine
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Overview
Description
N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and a 3,4-dichlorophenyl group attached to the phenylalanine side chain. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 3,4-Dichlorophenyl Group: The protected phenylalanine is then subjected to a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3,4-dichlorophenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the design of peptide-based inhibitors and therapeutic agents.
Medicine: this compound is investigated for its potential therapeutic applications, including the development of peptide drugs for the treatment of various diseases such as cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. The 3,4-dichlorophenyl group can interact with specific molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
N-Fmoc-4-(3,4-dichlorophenyl)-D-phenylalanine: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.
N-Fmoc-4-(3,4-dichlorophenyl)-L-tyrosine: Similar structure with a hydroxyl group on the phenyl ring, used in peptide synthesis.
N-Fmoc-4-(3,4-dichlorophenyl)-L-tryptophan: Contains an indole ring, used in the synthesis of peptides with tryptophan residues.
Uniqueness: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. This group can enhance the hydrophobicity and binding affinity of peptides, making it valuable in the design of peptide-based drugs and inhibitors.
Biological Activity
N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine, commonly referred to as Fmoc-Dcl-Phe, is a modified amino acid that has garnered attention in the field of peptide synthesis and drug development. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of its phenyl ring, which significantly influences its biological activity and interactions with various biological targets.
Fmoc-Dcl-Phe has a molecular formula of C24H19Cl2NO4 and a molecular weight of approximately 456.3 g/mol. The introduction of the dichlorinated structure alters the chemical properties of L-phenylalanine, potentially enhancing its binding affinity and specificity when incorporated into peptides. The synthesis of Fmoc-Dcl-Phe typically involves several steps, including protection of the amino group with Fmoc and subsequent chlorination reactions to introduce the dichloro substituents .
Biological Activity
Peptide Synthesis Applications
Fmoc-Dcl-Phe is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a key building block for creating complex peptides. The presence of the dichloro group can influence the conformation and stability of the resulting peptides, which is crucial for their biological function. Research indicates that modifications in halogenation patterns can significantly affect self-assembly properties and hydrogel formation, which are essential for drug delivery systems .
Binding Affinity Studies
Studies have shown that Fmoc-Dcl-Phe exhibits notable binding affinities to specific receptors and enzymes. For instance, variations in halogenation can alter molecular interactions, impacting biological efficacy. Research has demonstrated that such modifications can enhance self-assembly kinetics, leading to improved hydrogel properties critical for applications in drug delivery .
Case Studies
-
Hydrogel Formation
A study focused on the self-assembly and hydrogel formation ability of Fmoc-dipeptides found that the introduction of halogenated phenylalanines significantly influenced the morphology of supramolecular nanostructures. The research highlighted how varying halogen patterns could lead to distinct hydrogel properties, enhancing their applicability in biomedical fields . -
Drug Development
Another investigation explored the potential use of Fmoc-Dcl-Phe in cancer therapeutics. Peptides synthesized from this modified amino acid were shown to selectively target cancer cells, demonstrating its utility in developing targeted therapies .
Comparative Analysis with Related Compounds
The unique dichlorination pattern at positions 3 and 4 on the phenyl ring distinguishes Fmoc-Dcl-Phe from other related compounds. Below is a comparison table highlighting structural differences and potential applications:
Compound Name | Halogenation Pattern | Unique Features |
---|---|---|
Fmoc-L-phenylalanine | None | Basic structure without halogen substitutions |
Fmoc-2-chloro-L-phenylalanine | 2-position | Single chlorine substitution |
Fmoc-3-fluoro-L-phenylalanine | 3-position (Fluorine) | Fluorination instead of chlorination |
Fmoc-pentafluoro-L-phenylalanine | Pentachlorinated | Multiple fluorines enhance hydrophobicity |
Fmoc-3,4-dichloro-L-phenylalanine | 3 & 4 positions | Specific dichlorination pattern influencing activity |
Properties
IUPAC Name |
(2S)-3-[4-(3,4-dichlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2NO4/c31-26-14-13-20(16-27(26)32)19-11-9-18(10-12-19)15-28(29(34)35)33-30(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,16,25,28H,15,17H2,(H,33,36)(H,34,35)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMSKYPTSUYKV-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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